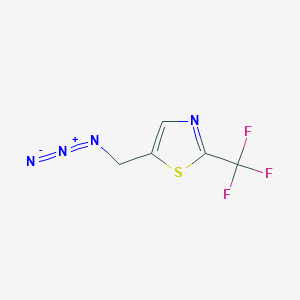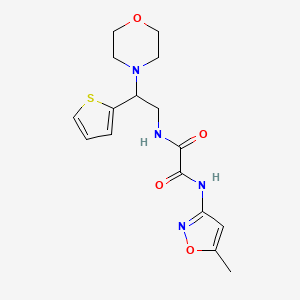
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, also known as MI-773, is a small molecule inhibitor that has gained attention in the scientific community for its potential as a cancer treatment.
Scientific Research Applications
Compound Synthesis and Characterization
- New derivatives of 1,3,4-Oxadiazoles, containing morpholine moiety, have shown a wide spectrum of activities including anti-inflammatory, antioxidant, and antibacterial properties. The synthesis process involved conventional as well as microwave-assisted methods, highlighting the compound's versatility in pharmaceutical research (Somashekhar & Kotnal, 2020).
- A series of compounds incorporating the thiophene moiety were synthesized, demonstrating significant anti-tumor activities. This research underscores the potential of such compounds, which include morpholine and thiophene components, in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Larvicidal Activities
- Compounds with the 5-methylisoxazol-3-yl structure have been synthesized and tested for their antimicrobial and larvicidal activities. These studies are essential for understanding the potential of such compounds in combating infectious diseases and controlling mosquito-borne diseases (Rajanarendar et al., 2010).
Neuropharmacological Research
- Research into compounds with morpholine and thiophene components, like the one in your query, has been conducted for their potential applications in treating neurological disorders. For instance, a study explored the efficacy of a sigma 1 receptor antagonist in alleviating symptoms of diabetic neuropathy, indicating the therapeutic potential of similar compounds in neuropathic pain management (Paniagua et al., 2016).
Chemotherapeutic Potential
- Novel bis-Pyrazolyl-Thiazoles incorporating thiophene were synthesized and showed promising results against hepatocellular carcinoma cell lines. This study emphasizes the potential application of such compounds in developing new anticancer therapies (Gomha, Edrees, & Altalbawy, 2016).
properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-11-9-14(19-24-11)18-16(22)15(21)17-10-12(13-3-2-8-25-13)20-4-6-23-7-5-20/h2-3,8-9,12H,4-7,10H2,1H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOYQGOVFWUBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2795614.png)
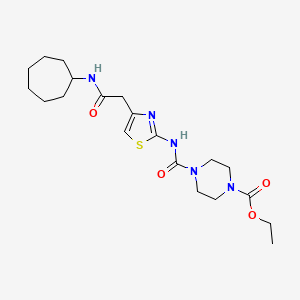
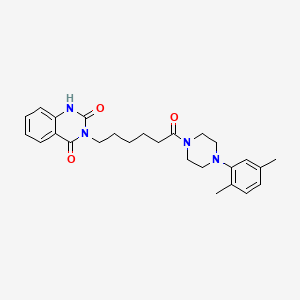
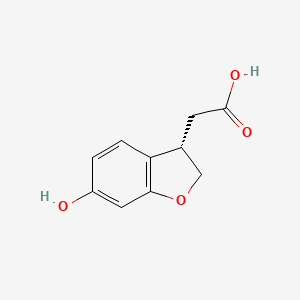
![1-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795621.png)
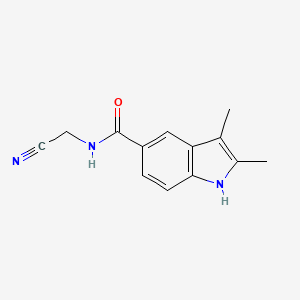
![N-[[4-(2-Fluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2795625.png)
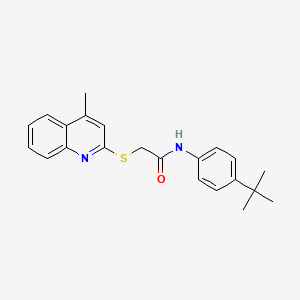

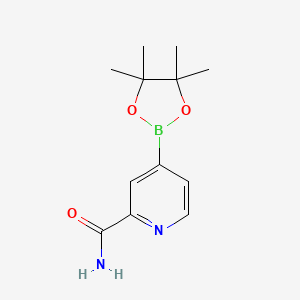
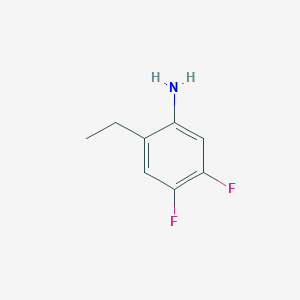
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2795633.png)
![methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2795634.png)
